![molecular formula C18H23N3O2S B2804992 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1206988-04-6](/img/structure/B2804992.png)
2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide
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Overview
Description
2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, also known as S 18986, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Synthesis and Characterization
- Imidazole derivatives, like 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, are synthesized and characterized using various spectroscopic techniques. These compounds are noted for their significant biological and pharmaceutical importance, particularly due to the pharmacokinetic characteristics of the imidazole ring, which is critical in medicinal chemistry for improving solubility and bioavailability (Ramanathan, 2017).
Application in PET Imaging Tracers
- Imidazopyridine- and purine-thioacetamide derivatives, structurally related to the target compound, have been explored as potential PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), highlighting their potential in diagnostic imaging (Gao, Wang, & Zheng, 2016).
Corrosion Inhibition
- Certain imidazole derivatives have been studied for their corrosion inhibition properties, which could be relevant for compounds like 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide. These studies show that the presence of imidazole rings and methoxy groups can significantly enhance corrosion inhibition efficiency (Prashanth et al., 2021).
Antibacterial Applications
- Imidazole-based compounds have been synthesized and tested for their antibacterial activity. These studies are crucial as they demonstrate the potential of imidazole derivatives in combating bacterial infections, which could extend to similar compounds like 2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Anticancer Properties
- Imidazole rings in compounds are associated with extensive biological activities, including antimicrobial and anticancer properties. This suggests potential research applications in developing new therapeutic agents (Khanage, Mohite, & Pandhare, 2020).
Safety and Hazards
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-5-10-21-16(14-6-8-15(23-4)9-7-14)11-19-18(21)24-12-17(22)20-13(2)3/h5-9,11,13H,1,10,12H2,2-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVTZYZQASPJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-allyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide |
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